Scaffold-Based Selectivity Advantage Against BET Bromodomains
The compound belongs to a class of imidazo[1,2-a]pyridine-based CBP/EP300 inhibitors. A class-leading standard, UMB298, which shares the core scaffold but has a dimethylisoxazole instead of a dicyclopropyl isoxazole, demonstrates high selectivity for CBP (IC50: 72 nM) over BRD4 (IC50: 5193 nM), providing a 72-fold selectivity window [1]. This class-level evidence suggests the scaffold is intrinsically biased against BET bromodomains, a key advantage for target-specific research.
| Evidence Dimension | CBP bromodomain inhibitory potency and selectivity over BRD4 |
|---|---|
| Target Compound Data | Not available (specific data for CAS 1448057-67-7 is unpublished). |
| Comparator Or Baseline | UMB298 (dimethylisoxazole-attached imidazo[1,2-a]pyridine analog): CBP IC50 = 72 nM, BRD4 IC50 = 5193 nM. |
| Quantified Difference | UMB298 shows a 72-fold selectivity over BRD4. The target compound's profile is inferred to be similarly selective based on scaffold, though unquantified. |
| Conditions | In vitro AlphaScreen assay for CBP and BRD4 bromodomains (as reported for UMB298) [1]. |
Why This Matters
When selecting a tool compound for CBP/EP300 biology, a scaffold known to avoid BET inhibition is critical to prevent off-target effects; this compound is structurally part of such a validated selective series.
- [1] Muthengi, A., et al. Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. J. Med. Chem. 2021, 64, 9, 5787–5801. View Source
